4-(3-Formylpyridin-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(3-formylpyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-11-2-1-7-14-12(11)9-3-5-10(6-4-9)13(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVVTTZPDIRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylpyridin-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 4-formylbenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with 4-formylbenzoic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylpyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: 4-(3-Carboxypyridin-2-yl)benzoic acid
Reduction: 4-(3-Hydroxymethylpyridin-2-yl)benzoic acid
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(3-Formylpyridin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 4-(3-Formylpyridin-2-yl)benzoic acid depends on its specific application
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Acidity : The trifluoromethyl group in 4-[4-(trifluoromethyl)-2-pyridyl]benzoic acid significantly lowers the pKa of the benzoic acid group compared to the formyl-substituted analog due to its strong electron-withdrawing nature . Fluorine substitution in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine also enhances acidity .
- Solubility: The hydrochloride salt of 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid exhibits higher aqueous solubility than the free acid form, a critical factor in pharmaceutical formulations .
- Reactivity : The formyl group in the target compound enables Schiff base formation or nucleophilic additions, whereas sulfanylmethyl or pyrimidinyl groups in analogs favor metal coordination or hydrogen bonding .
Biological Activity
4-(3-Formylpyridin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1160994-84-2
- Molecular Formula : C12H9N1O3
- Molecular Weight : 219.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on current research:
-
Antimicrobial Activity :
- The compound exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial effect is believed to stem from interference with protein synthesis and disruption of cellular processes.
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological efficacy. The presence of the pyridine moiety enhances lipophilicity, which facilitates better membrane permeability, critical for its antimicrobial and anticancer activities. Comparative studies indicate that modifications to the functional groups can significantly alter the potency and selectivity of the compound against various biological targets .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Moderate antimicrobial and anticancer activity |
| Related benzoic acids | Various | Variable activity depending on substitutions |
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(3-Formylpyridin-2-yl)benzoic acid with high purity and yield?
Methodological Answer: The synthesis typically involves condensation reactions between pyridine derivatives and benzoic acid precursors. For example:
- Step 1: React 3-formylpyridine with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) under palladium-catalyzed cross-coupling conditions to form the pyridyl-benzoic acid backbone .
- Step 2: Optimize reaction conditions (e.g., solvent: ethanol or DMF; temperature: 80–100°C; catalyst: Pd(PPh₃)₄) to enhance yield.
- Step 3: Purify via recrystallization or column chromatography (eluent: ethyl acetate/hexane) to achieve >95% purity.
- Characterization: Confirm structure using IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (pyridyl protons at δ 8.5–9.0 ppm), and LC-MS for molecular ion verification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., formyl C=O at ~1680 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .
- NMR Spectroscopy: Use ¹H and ¹³C NMR to resolve aromatic protons (δ 7.0–9.0 ppm) and confirm regiochemistry of the pyridyl and benzoic acid moieties .
- LC-MS: Quantify purity and detect impurities using reverse-phase C18 columns (mobile phase: water/acetonitrile with 0.1% formic acid). Electrospray ionization (ESI) in negative mode detects the deprotonated carboxylic acid ion .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and bonding behavior of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron localization function (ELF) to map π-electron distribution in the pyridyl and benzoic acid groups, highlighting nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP): Predict reactive regions (e.g., formyl group as an electrophilic center) for designing derivatives .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) to correlate solid-state structure with solubility .
Q. What experimental strategies are effective for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- Antioxidant Assays: Use DPPH radical scavenging assays (λ = 517 nm) to quantify activity. Dissolve derivatives in DMSO and compare IC₅₀ values against ascorbic acid controls .
- Enzyme Inhibition Studies: Screen for inhibition of targets like cyclooxygenase (COX) via fluorometric assays. Pre-incubate derivatives with enzyme and monitor substrate conversion (e.g., arachidonic acid → prostaglandin) .
- Cellular Uptake Analysis: Employ fluorescent tagging (e.g., dansyl chloride) and confocal microscopy to track intracellular localization in model cell lines .
Q. How can structural modifications of this compound enhance its physicochemical properties?
Methodological Answer:
- Derivatization Strategies:
- Hydrophilicity: Introduce sulfonamide groups at the pyridyl ring to improve aqueous solubility .
- Stability: Replace the formyl group with a methyl ester to reduce hydrolysis, followed by in situ activation .
- Structure-Activity Relationship (SAR): Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid ring) with bioactivity .
Q. What analytical approaches resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Multi-Nuclear NMR: Combine ¹H, ¹³C, and 2D COSY/HSQC to distinguish overlapping signals in complex derivatives .
- High-Resolution Mass Spectrometry (HRMS): Resolve isotopic patterns to confirm molecular formulas (e.g., [M-H]⁻ ion for C₁₃H₉NO₃ requires m/z 227.0582) .
- X-ray Diffraction: Compare experimental crystal structures with computational predictions to validate tautomeric forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
